Ammonium bifluoride

Description

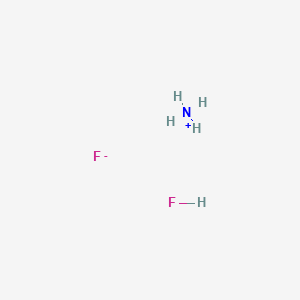

Structure

2D Structure

Properties

IUPAC Name |

azanium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.H3N/h2*1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBCYCWRDBDGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2H.H4N, NH4HF2, F2H5N | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12125-01-8 (Parent), 7664-39-3 (Parent) | |

| Record name | Ammonium bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029645 | |

| Record name | Ammonium hydrogen difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium bifluoride, solid appears as a white crystalline solid. Soluble in water. Corrosive to tissue. Used to sterilize food processing equipment, in chemical analysis, for electroplating and for many other uses., Ammonium bifluoride solution is the white crystalline solid dissolved in water. It is corrosive to metals and tissue. It is used in ceramics., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals, soluble in water; [CAMEO] Hygroscopic; Available as flakes, granules, and solutions; Impurities at <1% include hydrogen fluoride and ammonium fluoride; [CHEMINFO] | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride ((NH4)(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

463.1 °F at 760 mmHg (Decomposes at 446 °F) (USCG, 1999), 240 °C (decomposes) | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in 90% ethanol = 1.73X10+5 mg/L, In water, 6.02X10+5 mg/L at 20 °C | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.50 g/cu cm | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombic or tetragonal crystals, Orthorhombic crystals, White crystals | |

CAS No. |

1341-49-7 | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium fluoride ((NH4)(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydrogen difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hydrogendifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2M215358O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

258 °F (USCG, 1999), 125.6 °C | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Methodologies for Ammonium Bifluoride Synthesis and Mechanistic Elucidation

Contemporary Synthetic Routes for Ammonium (B1175870) Bifluoride

The production of ammonium bifluoride can be achieved through several synthetic pathways, each with distinct characteristics and applications. These routes range from direct reactions to more complex, multi-step strategies, including gas-phase and high-purity methods.

Direct Neutralization Approaches in this compound Production

Direct neutralization is a primary method for synthesizing this compound. This process typically involves the reaction of ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF). wikipedia.org In one approach, anhydrous ammonia is reacted with anhydrous hydrogen fluoride in the gas phase, which forms a melt that is then flaked on a cooled drum. easychem.org The fundamental reaction can be represented as:

2HF + NH₃ → NH₄HF₂ nih.gov

This reaction is also carried out in aqueous solutions where either one or both of the reactants are in a solution form. wikipedia.org The process requires careful control of the reaction conditions to ensure the formation of the desired product. nih.gov Materials for the reaction vessels are critical due to the corrosive nature of hydrofluoric acid; lead or specialized plastics are often used. nih.gov

Multi-Step Synthetic Strategies for this compound via Intermediates

Multi-step syntheses offer alternative pathways to this compound, often utilizing intermediate compounds. A common two-step process first involves the synthesis of ammonium fluoride (NH₄F) by reacting ammonia with hydrofluoric acid. nih.gov In the subsequent step, the ammonium fluoride is treated with additional hydrofluoric acid to produce this compound. nih.govnih.gov

The reactions are as follows:

NH₃ + HF → NH₄F

NH₄F + HF → NH₄HF₂ nih.gov

Another notable multi-step strategy considers this compound as an intermediate in the production of hydrofluoric acid from hexafluorosilicic acid (H₂SiF₆), a byproduct of fertilizer production. americanelements.comnih.gov This process involves the hydrolysis of hexafluorosilicic acid to produce ammonium fluoride, which then thermally decomposes to this compound. americanelements.com

The reactions for this process are:

H₂[SiF₆] + 6 NH₃ + 2 H₂O → SiO₂ + 6 [NH₄]F americanelements.com

2 [NH₄]F → NH₃ + [NH₄][HF₂] americanelements.com

The resulting this compound can be converted to sodium bifluoride, which then decomposes upon heating to release hydrogen fluoride. americanelements.com

Gas-Phase Synthesis Methodologies for this compound

Gas-phase synthesis represents a significant methodology for producing this compound, particularly for achieving high purity. americanelements.com This method involves the direct reaction of gaseous ammonia and pure hydrogen fluoride gas. nih.gov Commercial production often utilizes the gas-phase reaction of one mole of anhydrous ammonia with two moles of anhydrous hydrogen fluoride. easychem.org The resulting molten this compound is then solidified, often by flaking on a cooled drum. easychem.org This approach, while requiring specialized equipment to handle the corrosive and gaseous reactants, can yield a product with low moisture content and high purity, suitable for demanding applications in the electronics and pharmaceutical industries. americanelements.com

High-Purity this compound Synthesis and Purification Techniques

Achieving high purity is critical for applications such as in the semiconductor and pharmaceutical industries. americanelements.comnih.gov Several techniques are employed to synthesize and purify this compound to meet these stringent requirements.

Recrystallization : This is a common purification technique where crude this compound is dissolved in a solvent, typically water, and then allowed to slowly crystallize. nih.gov As the crystals form, impurities are left behind in the solution, resulting in a purer product. nih.gov For electronic-grade this compound (purity >99.99%), recrystallization is performed under ultra-clean conditions, using high-purity water as the solvent. nih.gov

Sublimation : A method for preparing high-purity this compound involves the decomposition of high-purity ammonium fluoride at elevated temperatures (130-148.5 °C) to form this compound crystals, which are then sublimed at a higher temperature (222-230 °C). americanelements.com The collected this compound vapor yields a high-purity product. americanelements.com

Filtration : This technique is used to remove solid impurities from an this compound solution. nih.gov

Chromatography : Techniques like high-performance liquid chromatography (HPLC) can be used to separate and analyze components, allowing for precise identification and measurement of impurities. nih.gov

This compound is also used as a purifying agent itself, for instance, in the purification of uranium tetrafluoride and thorium tetrafluoride by reacting with oxide impurities at elevated temperatures. americanelements.comwikipedia.org

Process Control and Optimization Strategies in this compound Synthetic Procedures

Effective process control is essential for the safe and efficient production of this compound. Key parameters that are monitored and controlled include temperature, pressure, and reactant concentrations. nih.gov

Temperature Control : The reaction between ammonia and hydrofluoric acid is exothermic, necessitating cooling systems to manage the reaction temperature. nih.gov In a patented method, the initial reaction to form this compound solution is controlled at 40-80 °C, while a subsequent step to react excess hydrofluoric acid is controlled below 30 °C. nih.gov The concentration and drying steps also have specific temperature conditions, for example, 60-80 °C for concentration and 60-90 °C for drying the crystals. nih.gov

Closed Systems : Manufacturing systems, like the one used by Solvay, are often "closed" to minimize the potential for worker exposure to the hazardous chemicals involved. nih.gov

Material Selection : Due to the corrosive nature of the reactants, especially hydrofluoric acid, equipment must be constructed from resistant materials such as lead, plastics, or specialized steel alloys. wikipedia.orgnih.gov

Optimization of Raw Materials : The purity and concentration of the raw materials, primarily ammonia and hydrofluoric acid, are crucial for producing a high-quality final product. nih.gov

pH Adjustment : The pH of the reaction mixture can be a critical factor, and its control is important for optimizing the yield and quality of hydrofluoric acid generated from this compound in certain applications. loradchemical.com

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the transformations involving this compound, from its formation to its decomposition and its reactions with other substances.

Thermal analysis indicates that the gasification of this compound starts in the solid state at approximately 343 K and continues in the liquid state after its melting point (398 K). chemistrylearner.com The thermodynamic properties of the ammonium fluoride-water system have been studied, establishing the existence and properties of solid solutions. ereztech.com

| Thermal Event | Temperature | State Change/Process |

| Gasification Start | ~343 K | Solid State |

| Melting Point | 398 K | Solid to Liquid |

| Decomposition | 240 °C (513 K) | Releases Hydrogen Fluoride |

This table presents key thermal transition points for this compound.

In the context of fluorination reactions, this compound serves as a potent agent. For instance, the fluorination of plasma-dissociated zircon using ammonium acid fluoride (NH₄F·xHF) has been studied to determine reaction kinetics. The activation energy for this reaction was calculated to be 40 kJ·mol⁻¹. nih.gov This relatively low activation energy suggests the reaction proceeds readily. nih.gov

The thermal decomposition of intermediate ammonium fluorometallates is a key aspect of producing pure metal fluorides. Studies on the fluorination of yttria (Y₂O₃) with this compound have identified intermediates such as (NH₄)₃Y₂F₉ and NH₄Y₂F₇, which decompose at specific temperatures to ultimately form yttrium fluoride (YF₃). nih.gov Similarly, in the production of neodymium fluoride (NdF₃) from neodymium oxide (Nd₂O₃), thermodynamic analysis shows that using this compound allows the process to occur at lower temperatures compared to using F₂ or HF. nih.gov

Elucidation of Reaction Mechanisms Involving this compound

This compound (NH₄HF₂) is a versatile inorganic compound that serves as a key reagent and catalyst in a multitude of chemical transformations. wikipedia.orgresearchgate.net Its reactivity stems from the nature of the bifluoride anion ([HF₂]⁻), which can act as a source of both fluoride ions and hydrogen fluoride, influencing a wide array of reaction pathways. wikipedia.orgchemkraft.ir Understanding the intricate mechanisms through which this compound participates in these reactions is crucial for optimizing existing industrial processes and developing novel synthetic methodologies. This section delves into the elucidation of reaction mechanisms involving this compound, with a specific focus on its role in fluorination, acid catalysis, interactions with inorganic matrices, and organic transformations.

Fluorination Mechanisms Utilizing this compound as a Reagent

This compound is a widely employed fluorinating agent, valued for its effectiveness and comparative ease of handling over anhydrous hydrogen fluoride. akjournals.com The fluorination process often involves the reaction of this compound with metal oxides to produce the corresponding metal fluorides. The mechanism of these reactions can be complex, often proceeding through the formation of intermediate ammonium metal fluoride double salts.

For instance, the fluorination of uranium dioxide (UO₂) with this compound can lead to the formation of ammonium uranium fluoride double salts, which subsequently decompose upon heating to yield uranium tetrafluoride (UF₄). mit.edu Experimental studies have shown that the initial fluorination reaction is effective when the reagents are heated, and the intermediate double salt appears to be triammonium (B15348185) uranium heptafluoride ((NH₄)₃UF₇). mit.edu Similarly, in the fluorination of titanomagnetite (B1172002) concentrate, this compound reacts to form (NH₄)₂TiF₆ and (NH₄)₃FeF₆. researcher.life

The fluorination of yttria (Y₂O₃) has been a subject of considerable research, with various studies proposing different intermediate compounds. Some researchers have reported the formation of (NH₄)₃Y₂F₉ at room temperature, which then decomposes to NH₄Y₂F₇ at higher temperatures, ultimately yielding yttrium fluoride (YF₃). akjournals.com Others have identified (NH₄)₃YF₆·1.5H₂O as an intermediate. akjournals.com This highlights the sensitivity of the reaction pathway to specific conditions. The thermal decomposition of these intermediates is a critical step in obtaining the final metal fluoride product. akjournals.com

A study on the fluorination of scandium oxide (Sc₂O₃) indicated that the reaction begins at room temperature, forming (NH₄)₃ScF₆. nih.gov As the temperature increases, this intermediate undergoes a series of decomposition reactions to form NH₄ScF₄, then (NH₄)₂Sc₃F₁₁, and finally ScF₃. nih.gov The fluorination of magnetite (Fe₃O₄) with this compound also proceeds through the formation of an intermediate, (NH₄)₃FeF₆, which then decomposes upon heating to yield iron(III) fluoride (FeF₃). saimm.co.za

Acid Catalysis and Proton Transfer Dynamics in this compound Mediated Reactions

This compound exhibits acidic properties and can function as an efficient acid catalyst in various organic reactions. chemkraft.irresearchgate.net The catalytic activity is attributed to the bifluoride ion ([HF₂]⁻), which can act as a proton donor. This catalytic role is particularly evident in condensation reactions.

A notable example is the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds to synthesize quinoxalines and pyrido[2,3-b]pyrazines. researchgate.net In this reaction, this compound, even at low molar loadings, effectively catalyzes the reaction at room temperature. researchgate.net Density Functional Theory (DFT) reactivity indices have been used to explain the catalytic role of this compound in these transformations. researchgate.net The reaction of indan-1,2-dione with o-phenylenediamine (B120857) has also been successfully catalyzed by this compound. researchgate.net

The proton transfer dynamics are central to the catalytic mechanism. The bifluoride ion can release a proton (H⁺), which protonates one of the reactants, thereby activating it for nucleophilic attack by the other reactant. The ammonium cation (NH₄⁺) can also participate in the proton transfer equilibrium. This proton-donating ability makes this compound a "green" and efficient catalyst for various organic syntheses.

This compound Interactions with Metal Oxides and Silicate (B1173343) Matrices

This compound is highly effective in the decomposition and etching of metal oxides and silicate matrices, a property exploited in numerous industrial applications, including metal surface treatment and glass etching. rawsource.comtzgroupusa.comrawsource.com The fundamental reaction involves the attack of the bifluoride ion on the oxide or silicate structure.

In the case of metal oxides, this compound reacts to dissolve the oxide layer, which is crucial for cleaning and preparing metal surfaces for subsequent processes like coating or plating. rawsource.comtzgroupusa.com For example, it is used to remove rust and scale from metals by reacting with the metal oxides to form soluble metal fluorides. rawsource.com The reaction with magnetite (Fe₃O₄) to form (NH₄)₃FeF₆ is a clear example of this interaction. saimm.co.za

The interaction with silicate matrices is particularly significant. This compound is a well-known etchant for glass, which is primarily composed of silicon dioxide (SiO₂). The reaction proceeds as follows:

SiO₂ + 4 [NH₄][HF₂] → SiF₄ + 4 [NH₄]F + 2 H₂O wikipedia.org

This reaction leads to the removal of the silica (B1680970) layer. In geological sample analysis, molten this compound is used for the complete decomposition of silicate rock matrices. researchgate.netnih.gov This process is advantageous because it breaks the strong Si-O bonds, forming volatile silicon tetrafluoride (SiF₄) or ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆), which can be sublimated, thereby reducing the sample matrix. researchgate.netresearchgate.net This facilitates the subsequent elemental analysis of the remaining components. researchgate.net

The mechanism involves the fluorination of the silicate minerals, breaking them down into simple and complex fluorides. researchgate.net In some methods, ammonium sulfate (B86663) is used in conjunction with this compound to convert insoluble fluorides into more soluble sulfates. researchgate.net This combined approach ensures the effective decomposition of complex silicate structures.

This compound in Organic Transformation Pathways

Beyond its role as a fluorinating agent and acid catalyst, this compound participates in a variety of other organic transformation pathways. It is recognized as a versatile reagent in organic synthesis. researchgate.net

One of its key applications is in the deprotection of hydroxyl groups, particularly silyl (B83357) ethers. The fluoride ion from this compound is a potent nucleophile for silicon, effectively cleaving the silicon-oxygen bond to liberate the alcohol.

This compound can also serve as a source for introducing both fluorine and nitrogen atoms into organic molecules. researchgate.net This dual functionality makes it a valuable reagent in the synthesis of nitrogen- and fluorine-containing heterocyclic compounds, which are important in medicinal chemistry and materials science. tzgroupusa.com

Furthermore, this compound can promote cyclization reactions, acting as a multifunctional reagent. researchgate.net Its ability to act as both a fluoride source and an acid catalyst allows it to facilitate complex reaction cascades, leading to the efficient construction of cyclic structures. The synthesis of quinoxalines mentioned earlier is a prime example of its role in promoting cyclization. researchgate.net

The table below summarizes the key mechanistic roles of this compound in the discussed reactions.

| Reaction Type | Role of this compound | Key Mechanistic Steps | Example(s) |

| Fluorination | Fluorinating Agent | Formation of intermediate ammonium metal fluoride double salts followed by thermal decomposition. | Fluorination of UO₂, Y₂O₃, Sc₂O₃, Fe₃O₄. akjournals.commit.edunih.govsaimm.co.za |

| Acid Catalysis | Acid Catalyst | Proton donation from the [HF₂]⁻ ion to activate reactants for nucleophilic attack. | Synthesis of quinoxalines and pyrido[2,3-b]pyrazines. researchgate.net |

| Interaction with Oxides and Silicates | Etching/Decomposition Agent | Nucleophilic attack by fluoride ions on metal or silicon centers, breaking M-O or Si-O bonds. | Glass etching, rust removal, decomposition of silicate rocks. wikipedia.orgrawsource.comresearchgate.net |

| Organic Transformations | Deprotecting Agent, F/N Source, Cyclization Promoter | Nucleophilic attack on silicon for deprotection; incorporation of F and N into organic frameworks; dual acid catalyst/fluoride source role in cyclizations. | Deprotection of silyl ethers, synthesis of N/F-containing heterocycles. researchgate.nettzgroupusa.com |

Pioneering Applications of Ammonium Bifluoride in Scientific and Technological Domains

Ammonium (B1175870) Bifluoride in Advanced Materials Science and Engineering

The role of ammonium bifluoride in materials science is multifaceted, contributing to the fabrication of semiconductors, the synthesis of specialized glasses and ceramics, the creation of nanomaterials, and the development of next-generation energy storage systems.

Semiconductor Device Fabrication and Etching Technologies Utilizing this compound

This compound is a key etchant in the manufacturing of semiconductor devices. df-chemicals.comwqmetal.net It is particularly effective in selectively etching silicon dioxide (SiO₂), a common insulating layer on silicon wafers. df-chemicals.comwqmetal.net This process allows for the creation of intricate patterns on the wafer, which are essential for forming transistors and other microscopic components of integrated circuits. df-chemicals.comdf-chemicals.com The controlled removal of the SiO₂ layer exposes the underlying silicon for further processing. df-chemicals.com The use of this compound in etching solutions, often as a component of buffered oxide etch (BOE), provides a high degree of control over the etching rate at relatively low temperatures, which minimizes thermal stress on the wafer and prevents damage to other components. wqmetal.net Beyond etching, it is also used for cleaning semiconductor wafers by effectively dissolving contaminants like organic residues and metal oxides. wqmetal.net

Role of this compound in the Synthesis of Fluoride-Based Glasses and Ceramics

This compound plays a crucial role in the production of specialty fluoride-based glasses and ceramics. In the synthesis of fluorozirconate glasses, such as ZBLAN (zirconium, barium, lanthanum, aluminum, and sodium fluorides), this compound is used as a fluorinating agent. capes.gov.brresearchgate.net It facilitates the conversion of metal oxides and hydrated fluorides into anhydrous metal fluorides, which are essential precursors for high-quality, low-oxygen-content fluoride (B91410) glasses. capes.gov.brresearchgate.net This process often involves solid-state reactions where this compound reacts with metal salts to form ammonium fluoride-metal fluoride complexes that decompose to yield the desired anhydrous fluorides. capes.gov.br In the ceramics industry, this compound is used as a glazing and etching agent. chemkraft.irtzgroupusa.com It can promote the formation of a smooth, glossy layer on ceramic products upon firing and is also used to create decorative patterns. chemkraft.irtzgroupusa.com Furthermore, it can act as a mineralizer, promoting the formation of specific crystal structures in certain ceramic materials and lowering the sintering temperature. wqmetal.net

This compound as a Precursor in Quantum Dot and Nanomaterial Synthesis

In the field of nanotechnology, this compound serves as a precursor and a surface treatment agent in the synthesis of quantum dots (QDs) and other nanomaterials. For instance, in the synthesis of Indium Phosphide (InP) quantum dots, this compound has been demonstrated as an effective and safer alternative to highly toxic hydrofluoric acid for the post-synthesis surface treatment. nih.govacs.org This etching step can help to reduce the size and improve the homogeneity of the quantum dots. acs.org Research has also explored the use of this compound as a structure-directing agent in the synthesis of metal-organic framework (MOF) derivatives, influencing their morphology and composition for applications in energy storage. bohrium.comresearchgate.net

Development of MXene Materials via this compound Etching

This compound is instrumental in the synthesis of a class of two-dimensional materials known as MXenes. accessscience.com MXenes are produced by selectively etching the 'A' layer (typically aluminum) from a precursor MAX phase material. accessscience.comoup.com While hydrofluoric acid (HF) was initially used for this process, methods employing this compound have been developed as a milder and potentially safer alternative. researchgate.netresearchgate.net The etching process with this compound can lead to MXene nanostructures with a large interlayer spacing. researchgate.net Researchers have also developed water-free synthesis methods using a solution of this compound in a polar organic solvent to etch the MAX phase, which is particularly beneficial for applications where the presence of water can degrade the performance of the MXene, such as in batteries and solar cells. accessscience.com

Electrochemical Applications of this compound in Energy Storage Systems (e.g., Fluoride-Ion Batteries)

This compound is being investigated for its potential in advanced energy storage systems, including fluoride-ion batteries (FIBs) and supercapacitors. In the context of FIBs, which are a potential next-generation battery technology, fluoride-containing electrolytes are essential. This compound can be a component in the synthesis of these electrolytes. Its role extends to the modification of electrode materials. For example, MXenes synthesized using this compound etching have been shown to improve the performance of vanadium redox flow batteries (VRFBs). researchgate.net The resulting MXene-modified electrodes exhibit enhanced electrical conductivity, wettability, and stability, leading to increased energy efficiency and power density. researchgate.net Furthermore, this compound has been used as a structure-directing agent in the synthesis of trimetallic compounds and ZIF67 derivatives for supercapacitor applications, leading to materials with high specific capacitance and excellent cycling stability. bohrium.comntu.edu.tw

Analytical Chemistry and Geochemical Applications of this compound

In analytical and geochemical laboratories, this compound is a valuable reagent for sample preparation, particularly for the digestion of silicate-rich materials. chemkraft.irtzgroupusa.com It serves as an effective agent for dissolving geological samples for elemental analysis by techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) and inductively coupled plasma mass spectrometry (ICP-MS). jst.go.jpnih.gov

This compound's utility stems from its ability to act as a fluorinating agent in an acidic medium, where it dissociates to produce fluoride ions that effectively attack and break down the silicate (B1173343) matrix. nih.gov It also functions as a latent solvent, as the ammonium salt can dissolve insoluble fluorine compounds that might otherwise form and interfere with the analysis. nih.gov A significant advantage of using this compound is that it allows for open-vessel digestion at elevated temperatures due to its high boiling point, which accelerates the decomposition of refractory minerals. acs.org This method has been shown to be faster than conventional closed-vessel acid digestion and avoids the issue of insoluble fluoride formation. acs.org The use of this compound in place of hydrofluoric acid is also considered a greener and safer alternative for laboratory personnel. nih.gov

Refractory Sample Decomposition and Dissolution for Elemental Analysis Using this compound

This compound (NH₄HF₂) has emerged as a highly effective reagent for the decomposition and dissolution of refractory geological and inorganic samples prior to elemental analysis. acs.orgpnnl.gov Its utility stems from its high boiling point (239.5 °C), which is significantly higher than that of conventional acids like hydrofluoric acid (HF). acs.orgmdpi.com This property allows for elevated digestion temperatures in open-vessel systems, enabling the breakdown of resilient mineral phases such as zircon, which are often resistant to traditional acid digestion methods. acs.orgresearchgate.net

The use of this compound in a screw-top Teflon vial offers a simplified, efficient, and economical alternative to high-pressure bomb digestions. acs.org For instance, a 50 mg sample of the felsic rock GSP-2 can be completely digested with 200 mg of NH₄HF₂ at 230 °C in just 2–3 hours. acs.org This is approximately six times faster than conventional closed-vessel acid digestion at 190 °C. acs.org The method has been successfully applied to a variety of international geological reference materials, from mafic to felsic igneous rocks and shales. acs.org

A key advantage of the this compound digestion method is that it is not hampered by the formation of insoluble fluorides, a common issue in other digestion techniques. acs.org Furthermore, the reagent can be purified to ultrapure levels using standard sub-boiling systems, ensuring low analytical blanks. acs.orgresearchgate.net Research has systematically evaluated this decomposition method across a range of inorganic sample types, including glass, quartz, zircon, soil, and pitchblende ore, confirming its broad applicability. pnnl.gov Studies have optimized the process by examining variables such as the duration of molten ABF treatment and the reagent-to-sample mass ratio, achieving excellent elemental recoveries for alkaline earth, rare earth, transition metal, and actinide elements. pnnl.gov

Table 1: Comparison of Digestion Methods for Refractory Samples

| Feature | This compound (Open-Vessel) | Conventional Acid (Open-Vessel) | High-Pressure Bomb (Closed-Vessel) |

|---|---|---|---|

| Reagent | NH₄HF₂ | HF, HNO₃, HCl, HClO₄ | HF, HNO₃, etc. |

| Temperature | Up to 230-260°C acs.orgresearchgate.net | Lower, limited by acid boiling points (~112°C for HF) researchgate.net | Up to 190-250°C acs.orgosti.gov |

| Time | 1-3 hours acs.orgresearchgate.net | Can be significantly longer | ~12-16 hours acs.orgosti.gov |

| Efficiency | High for refractory minerals (e.g., zircon) acs.orgmdpi.com | Inefficient for refractory minerals researchgate.net | Effective, but time-consuming osti.gov |

| Safety | Considered safer than handling large volumes of HF mdpi.comiaea.org | High risk due to corrosive and toxic acids mdpi.com | Risk of over-pressurization and leakage osti.gov |

| Cost | Economical (uses less expensive vials) acs.org | Varies | High (requires expensive digestion bombs) acs.org |

Isotopic Analysis Techniques Enhanced by this compound Digestion

The this compound digestion technique is a valuable alternative to traditional high-pressure bomb dissolution for achieving accurate and reproducible isotopic analyses of geological samples. researchgate.net It has proven particularly effective for combined Hafnium-Neodymium-Strontium (Hf-Nd-Sr) isotope analysis. researchgate.net This method facilitates high sample throughput at a lower cost, making it suitable for applications in geochemistry and environmental sciences. researchgate.net Test runs on geological reference materials dissolved with this compound have yielded precise ⁸⁷Sr/⁸⁶Sr, ¹⁴³Nd/¹⁴⁴Nd, and ¹⁷⁶Hf/¹⁷⁷Hf isotope ratios, comparable to those obtained with bomb dissolution techniques. researchgate.net

In the realm of nuclear safeguards and forensics, this compound fusion offers a rapid and safer sample preparation method for the dissolution of uranium and plutonium oxides prior to isotope ratio mass spectrometry. iaea.orglanl.gov This approach is significantly faster than conventional methods that use boiling, highly concentrated mineral acids. iaea.org The resulting actinide fluorides can be analyzed directly or further processed through established column chromatography techniques for separation before isotopic analysis. iaea.org The method has been successfully used to dissolve surrogate nuclear debris, trinitite, and other geological reference materials, with recoveries of over 90% for many isotopes of interest, including uranium and plutonium. osti.govresearchgate.net

Table 2: Research Findings on Isotopic Analysis using NH₄HF₂ Digestion

| Isotope System/Element | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Hf-Nd-Sr | Geological Reference Materials (GRMs) | Accurate and reproducible isotope ratios comparable to bomb dissolution; high throughput. | researchgate.net |

| Uranium, Plutonium | Oxides, Surrogate Nuclear Debris | Rapid, safer alternative to concentrated mineral acids for mass spectrometry. | iaea.orglanl.gov |

| Various Radionuclides | Geological Reference Materials, Trinitite | High recovery (>90%) for many isotopes relevant to nuclear forensics. | osti.gov |

Selective Dissolution of Silicates and Borates in Analytical Sample Preparation

In analytical chemistry, the presence of certain compounds can interfere with the accuracy of measurements. This compound is employed as a reagent to selectively dissolve silicates and borates, which are common interfering substances in various sample matrices. tzgroupusa.comuoc.gr Its ability to break down the strong Si-O bonds in silicates makes it an effective tool for removing these compounds. osti.govuoc.gr

This selective dissolution is crucial in quality control and research laboratories to ensure precise and reliable analytical outcomes. tzgroupusa.com For example, the dissolution of colloidal silica (B1680970), a type of amorphous silicon dioxide, is significantly enhanced by this compound, particularly in the pH range of 2-4. uoc.gr The bifluoride ion (HF₂⁻) is the active component responsible for attacking and dissolving the silicate structure. tzgroupusa.com This application is vital for preparing samples for a variety of analytical techniques where a silicate-free matrix is required for accurate elemental or chemical analysis.

Industrial Mineral Processing and Extractive Metallurgy Leveraging this compound

Optimization of Ore Flotation Processes with this compound as a Modifier

Froth flotation is a critical process in mineral processing that separates valuable minerals from gangue based on differences in their surface hydrophobicity. mtu.edu The efficiency of this process can be enhanced through the use of chemical reagents known as modifiers. mtu.edu this compound serves as one such modifier, functioning as both a pH regulator and a surface modifier. wqmetal.net

By controlling the pH of the mineral slurry, this compound can influence the surface charge of minerals, which in turn affects the adsorption of collectors—chemicals that render specific minerals hydrophobic. mtu.edu Its role as a surface modifier can involve cleaning the mineral surfaces or selectively depressing the flotation of unwanted gangue minerals, thereby improving the grade and recovery of the target mineral concentrate. wqmetal.netuct.ac.za While specific industrial applications are often proprietary, its chemical properties make it a versatile tool for optimizing the separation of various ore types.

Hydrometallurgical Leaching of Strategic Metals (e.g., Rare Earth Elements, Uranium) Using this compound

This compound plays a significant role in the hydrometallurgical extraction of strategic metals. In the recycling of rare earth magnets, a process involving sulfuric acid leaching and precipitation is followed by reacting the filtrate with this compound to precipitate rare earth elements (REEs) such as neodymium, praseodymium, and dysprosium as rare earth fluorides. mdpi.com This hydrometallurgical approach is considered an efficient method for separating and recovering valuable REEs from end-of-life products. mdpi.commdpi-res.com

Similarly, this compound is used in the processing of monazite (B576339), a phosphate (B84403) mineral that is a commercial source of light rare earth elements and thorium. dntb.gov.uaresearchgate.net Adding this compound during the sulfuric acid leaching of monazite concentrate has been shown to increase the degree of leaching and aids in the separation of phosphorus from the mixture of rare earth and radioactive elements like uranium and thorium. researchgate.net The fluorination of REE oxides and phosphates from monazite with this compound is considered a potentially more environmentally friendly and less hazardous method compared to using highly dangerous reagents like fluorine gas or pure hydrogen fluoride. dntb.gov.ua

Desiliconization and Purification in Metallurgical Slag Processing with this compound

Metallurgical slags, byproducts of smelting processes, often contain valuable metals but also high concentrations of silica, which can hinder further processing. This compound is utilized for the desiliconization and purification of these slags. A low-temperature method employing an this compound solution has been developed for the desiliconization of polymetallic slags. dntb.gov.ua

This process leverages the reactivity of this compound with silicon dioxide (silica) to convert it into gaseous silicon tetrafluoride or soluble fluoride complexes, effectively removing it from the slag. google.com This purification step is crucial for upgrading the slag and enabling the subsequent recovery of valuable metallic components. The process is also applicable to the desilicification of minerals like fluorspar, where a mixture of this compound and ammonium fluoride is used to react with and remove silica impurities. google.com

Surface Treatment and Activation of Minerals for Enhanced Reactivity

This compound is a potent fluorinating agent utilized in the breakdown of minerals and ores to extract valuable metals. uliege.beresearchgate.net Its efficacy is particularly noted in the treatment of silicate minerals. researchgate.netresearcher.life

This compound's ability to act as a strong fluorinating agent, comparable in reactivity to fluorine and hydrofluoric acid, makes it highly effective for mineral processing. uliege.be It is considered a less hazardous alternative to hydrofluoric acid for transport and handling. uliege.be When heated above its melting point, it becomes a powerful agent for converting metal oxides to fluorides at significantly lower temperatures than other fluorinating agents. uliege.beresearchgate.net This property is crucial for the digestion of various siliceous minerals such as zircon, kaolinite, and quartz. researchgate.net

Research into the extraction of tantalum (Ta) and niobium (Nb) from coltan ore has demonstrated the effectiveness of this compound fluorination. uliege.be Studies have shown that factors like ore particle size, the mass ratio of this compound to ore, and the temperature and duration of the fluorination process significantly impact the extraction efficiency. uliege.be Optimal conditions have been identified that allow for the successful dissolution of a high percentage of tantalum and niobium during the subsequent sulfuric acid leaching stage. uliege.be For instance, at a fluorination temperature of 200°C and a process duration of 2.5 hours, with an ore granulometric fraction of -75 + 45 µm and an this compound-to-ore mass ratio of 5/1, approximately 94% of Ta and 95% of Nb can be brought into solution. uliege.be

The mechanism often involves the formation of a passivation layer of metal oxides on the mineral surfaces, which can hinder leaching. uliege.be this compound treatment effectively counteracts this by fluorinating the surface, thereby enhancing its reactivity for subsequent extraction processes. uliege.be

This compound in Contemporary Organic Synthesis

This compound has emerged as a valuable reagent in modern organic synthesis, demonstrating utility in deprotection strategies, catalysis of heterocyclic compound synthesis, and as a source for introducing fluorine and nitrogen atoms into organic molecules. researchgate.net

Protecting groups are essential in multi-step organic synthesis to ensure chemoselectivity. this compound has proven to be an effective reagent for the deprotection of certain functional groups, particularly silyl (B83357) ethers. researchgate.netacs.org

A key application is the selective removal of the tert-butyldimethylsilyl (TBS) protecting group. acs.org Research has shown that this compound can be used to selectively cleave TBS ethers in the presence of other acid-sensitive groups, enabling the synthesis of highly functionalized molecules like spiroketals. acs.org In one study, various reagents were tested for a tandem deprotection/spiroketalization procedure, and this compound in a refluxing methanol/DMF/NMP solvent system was found to give the desired spiroketal in good yield. acs.org This method allows for the synthesis of complex spiroketal skeletons while retaining other sensitive functionalities. acs.org

The use of protecting groups adds steps to a synthetic sequence, so the efficiency and selectivity of their removal are critical. this compound offers a valuable tool for chemists in designing synthetic pathways that require the strategic deprotection of hydroxyl groups. researchgate.net

This compound has been identified as an efficient catalyst for the synthesis of quinoxalines, an important class of nitrogen-containing heterocyclic compounds with various biological activities. thieme-connect.comnih.govresearchgate.net The most common route to quinoxalines is the condensation reaction between 1,2-arylenediamines and 1,2-dicarbonyl compounds. nih.govchim.it

Studies have demonstrated that a very low catalytic loading of this compound (e.g., 0.5 mol%) can effectively promote the cyclocondensation reaction at room temperature in a methanol-water solvent system, leading to excellent yields of quinoxalines and related pyrido[2,3-b]pyrazines. thieme-connect.comresearchgate.net This method is noted for its mild conditions and high efficiency. researchgate.net

The catalytic role of this compound has been investigated using density functional theory (DFT) reactivity indices, which helped to explain its effectiveness. thieme-connect.com The procedure is clean, high-yielding, and can be regioselective. For example, the reaction of arylglyoxals with 3-methylbenzene-1,2-diamine or pyridine-2,3-diamine results in the selective formation of 2,8-disubstituted quinoxalines and 3-substituted pyrido[2,3-b]pyrazines, respectively. thieme-connect.com The methodology has also been successfully applied to the synthesis of imines. iucr.org

The following table summarizes representative examples of quinoxaline (B1680401) synthesis catalyzed by this compound:

| Diamine | Dicarbonyl Compound | Product | Yield (%) |

| o-phenylenediamine (B120857) | Biacetyl | 2,3-Dimethylquinoxaline | 98 |

| o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 95 |

| 3-Methyl-1,2-phenylenediamine | Phenylglyoxal | 2-Phenyl-8-methylquinoxaline | 96 |

| Pyridine-2,3-diamine | Benzil | 2,3-Diphenylpyrido[2,3-b]pyrazine | 94 |

Data compiled from research findings on this compound-catalyzed quinoxaline synthesis. thieme-connect.comresearchgate.net

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, making the development of new fluorination methods a key area of research. nih.gov this compound serves as a source of both fluorine and nitrogen, enabling its use in reactions that incorporate these atoms into organic structures. researchgate.net

One notable application is in the diazotization-fluorination of aromatic amines. google.com In a process conducted in a medium of hydrogen fluoride containing ammonium ions, which can be generated from this compound, an aromatic amine can be converted to its corresponding fluoroaromatic compound. google.com For example, aniline (B41778) can be diazotized and subsequently fluorinated to produce fluorobenzene (B45895) in a two-step process at low temperatures or in a single step at slightly elevated temperatures. google.com The ammonium ions in the hydrogen fluoride medium are crucial for the reaction's success. google.com

While the primary focus of many studies is on the fluorinating ability of reagents derived from this compound, the compound itself can be considered a precursor for generating reactive fluorinating species. The bifluoride ion (HF₂⁻) present in this compound is a key component in these transformations. acs.org Research continues to explore the full potential of this compound as a direct and indirect source for the strategic introduction of fluorine and nitrogen into complex organic molecules, contributing to the expanding toolbox of synthetic organic chemistry. researchgate.net

Structural Characterization and Computational Modeling of Ammonium Bifluoride Systems

Advanced Crystallographic Investigations of Ammonium (B1175870) Bifluoride and its Derivatives

Ammonium bifluoride, with the chemical formula NH₄HF₂, presents a subject of significant interest in crystallographic studies due to its unique structural features and hydrogen bonding networks.

Single Crystal X-ray Diffraction Analysis of this compound Polymorphs

Single crystal X-ray diffraction has been instrumental in elucidating the atomic arrangement within this compound crystals. Early studies established that this compound crystallizes in the orthorhombic system. wikipedia.org The structure consists of ammonium (NH₄⁺) cations and bifluoride (HF₂⁻) anions. wikipedia.orgchemkraft.ir Each ammonium cation is tetrahedrally coordinated by four bifluoride anions, and conversely, each bifluoride anion is surrounded by four ammonium cations in a tetrahedral arrangement. atamanchemicals.com This arrangement is a deviation from the cesium chloride-type structure observed in some other bifluoride salts. wikipedia.org

A notable characteristic of the this compound structure is the presence of strong hydrogen bonds between the hydrogen atoms of the ammonium cation and the fluorine atoms of the bifluoride anion, resulting in nearly colinear N-H-F alignments. wikipedia.org This extensive hydrogen bonding network is a key factor differentiating its crystal structure from that of other bifluoride salts like potassium bifluoride and rubidium bifluoride. wikipedia.org

Under pressure, this compound undergoes phase transitions. A transition from the orthorhombic phase (Phase I, space group Pman) to an unknown structure (Phase III) has been reported to occur around 5-10 GPa. aip.org Further computational studies have explored the high-pressure phase diagram, predicting departures from ice-like structural analogies above 80 GPa, where close-packed ionic structures become more favorable. aip.org

Derivatives of this compound, particularly in the context of actinide chemistry, have also been investigated. For instance, single-crystal X-ray diffraction has been used to characterize compounds like β-[NH₄][UF₅] and [NH₄][Pu₃F₁₃], which are synthesized via mild hydrothermal reactions involving this compound. acs.org These studies reveal complex layered structures and networks. acs.org

Table 1: Crystallographic Data for this compound (Phase I)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pman |

| Coordination (NH₄⁺) | Tetrahedral (to 4 HF₂⁻) |

| Coordination (HF₂⁻) | Tetrahedral (to 4 NH₄⁺) |

| Key Feature | Extensive N-H···F hydrogen bonding |

Note: This table is based on ambient pressure and temperature conditions.

Neutron Diffraction Studies for Hydrogen Atom Localization in this compound Structures

Neutron diffraction is a powerful technique for precisely locating hydrogen atoms, which is often challenging with X-ray diffraction due to hydrogen's low scattering power for X-rays. In the context of this compound and related systems, neutron diffraction has provided crucial insights into the nature of hydrogen bonding.

Studies on related hydrogen-bonded materials, such as the detailed analysis of various phases of ammonium halides, have demonstrated the utility of single-crystal neutron diffraction. researcher.life For instance, in a study of heavy ice, neutron diffraction conclusively confirmed the disordered nature of hydrogen bonding, a concept originally proposed by Linus Pauling. researcher.life While specific neutron diffraction studies focusing solely on the localization of hydrogen atoms in simple this compound are not extensively detailed in the provided results, the principles are well-established. Such studies would be critical in accurately determining the N-H and F-H bond lengths and the geometry of the N-H···F hydrogen bonds.

Computational studies on ammonium fluoride (B91410) (NH₄F), an analogue to ice, suggest that neutron diffraction could be employed at relatively low pressures to explore its behavior as a host network for small guest species. aip.org This highlights the potential for future neutron diffraction experiments to probe the structural details of this compound under various conditions. The technique is particularly valuable for distinguishing between static and dynamic disorder of hydrogen atoms within the crystal lattice.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in this compound Systems

The structure and properties of this compound are dominated by a complex network of intermolecular interactions, primarily strong hydrogen bonds. The bifluoride anion (HF₂⁻) itself features an exceptionally strong, symmetric three-center four-electron hydrogen bond, with a reported bond energy exceeding 155 kJ/mol. wikipedia.orgatamanchemicals.comlibretexts.org

The nature of these interactions distinguishes this compound from other ionic compounds. The combination of ionic forces and strong, directional hydrogen bonds leads to its specific orthorhombic crystal structure. wikipedia.org Computational studies on the analogous ammonium fluoride (NH₄F) system highlight the importance of the ordered, fully hydrogen-bonded network. aip.org In NH₄F, the ionic nature and the requirement for alternating cations and anions impose topological constraints on the types of ice-like structures it can form. aip.org

At high pressures, while the fundamental hydrogen bonding is retained, the geometry can be distorted. For instance, in high-pressure phases of NH₄F, the N-H···F bond angles can deviate from linearity to accommodate denser packing arrangements. ed.ac.uk This interplay between electrostatic forces, hydrogen bonding, and packing efficiency is a key area of study in understanding the behavior of this compound systems under extreme conditions.

Theoretical and Computational Chemistry Approaches to this compound

Theoretical and computational methods provide powerful tools to complement experimental studies, offering insights into the electronic structure, bonding, and dynamics of this compound at a molecular level.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on this compound Molecular and Crystal Structures

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure, geometry, and energetic properties of this compound. wikipedia.org These "first-principles" methods solve the electronic Schrödinger equation to predict molecular and crystalline properties without empirical parameters. wikipedia.org

For this compound, DFT calculations can be used to optimize the crystal structure, calculate vibrational frequencies, and analyze the nature of the chemical bonds. For example, a study on the NH₄F-HF binary system utilized DFT calculations to explore the high-pressure phase diagram of NH₄F and related polyfluorides. aip.org These calculations reproduced the stability of the known orthorhombic phase of this compound at low pressures and predicted phase transitions at higher pressures. aip.org The central structural motif identified in these calculations is the tetrahedral ammonium cation hydrogen-bonded to four bifluoride anions. aip.org

Ab initio studies on related systems, like the ammonia (B1221849) dimer, have been used to accurately determine the structure and energetics of different isomers, revealing the presence of a significantly bent hydrogen bond. arxiv.org Such high-level calculations are crucial for understanding the subtleties of hydrogen bonding, which are not always captured by simpler models. arxiv.org The development of new density functionals is sometimes necessary to accurately describe these non-linear hydrogen bonds. arxiv.org

The application of these methods extends to understanding catalytic processes. For instance, DFT reactivity indices have been analyzed to explain the catalytic role of this compound in the synthesis of quinoxalines. researchgate.net

Table 2: Examples of Quantum Chemical Applications to this compound and Related Systems

| System | Method | Focus of Study | Reference |

| NH₄F-HF binary | DFT | High-pressure phase diagram, structural stability | aip.org, aip.org |

| Ammonia dimer | Ab initio, DFT | Hydrogen bond structure and energetics | arxiv.org |

| Quinoxaline (B1680401) synthesis | DFT | Catalytic mechanism of this compound | researchgate.net |

Molecular Dynamics Simulations of this compound in Condensed Phases and Solutions

Molecular dynamics (MD) simulations are a computational technique used to study the time evolution of a system of atoms and molecules, providing insights into dynamic processes and thermodynamic properties. unimi.itsci-hub.se

MD simulations of this compound in condensed phases can be used to investigate phenomena such as phase transitions, diffusion, and the behavior of the material in solution. For instance, ab initio MD simulations, which combine molecular dynamics with quantum mechanical calculations for the forces between atoms, have been used to study ion pairing in aqueous solutions. researchgate.net A simulation of lithium fluoride in water, for example, provided a quantitative description of the interactions between the ions and the surrounding water molecules. researchgate.net Similar approaches could be applied to this compound solutions to understand the solvation structure and the dynamics of the NH₄⁺ and HF₂⁻ ions.

Classical MD simulations, which use empirical force fields to describe the interactions between atoms, are computationally less expensive and can be used to simulate larger systems for longer timescales. unimi.it These simulations are valuable for studying the structural and dynamic properties of liquids and solids. For example, MD simulations of liquid ammonia have been used to analyze radial distribution functions, hydrogen bonding structure, and diffusion, revealing that the liquid structure is heavily influenced by steric packing effects in addition to directional hydrogen bonding. arxiv.org

While specific MD simulation studies focused exclusively on this compound are not prevalent in the provided search results, the methodologies are well-established for related ionic and hydrogen-bonded systems. researchgate.netuni-hannover.de Such simulations would be invaluable for understanding the behavior of this compound in various environments, including its role as an etchant or in electrochemical applications. uni-hannover.dedtic.mil

Computational Prediction of this compound Reactivity and Catalytic Pathways

Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and elucidating the catalytic mechanisms of this compound (NH₄HF₂). These theoretical investigations provide atomistic insights into reaction pathways and energetics that are often difficult to probe experimentally.

A significant area of application for these predictive models is in catalysis. For instance, this compound has been identified as an efficient catalyst for the cyclocondensation reactions between 1,2-arylenediamines and 1,2-dicarbonyl compounds, which yields important nitrogen-containing heterocyclic compounds like quinoxalines and pyrido[2,3-b]pyrazines. nih.gov Computational analysis of the DFT reactivity indices has been successfully employed to explain the catalytic role of this compound in these syntheses. nih.gov The calculations help in understanding the regioselectivity of the reactions, for example, in the formation of specific substituted quinoxalines. nih.gov

This compound also serves as a potent fluorinating agent, and computational models are used to predict and optimize its reactivity in various chemical transformations. nih.gov In extractive metallurgy, models have been developed to predict the efficiency of lithium extraction from minerals like lepidolite (B1170510) using molten this compound. nih.gov Methodologies such as Design of Experiments (DOE) and Response Surface Methodology (RSM) have been used to create predictive models that correlate parameters like temperature, time, and reactant ratios to the extraction yield, achieving a high degree of accuracy (R² = 0.9730). nih.gov These models can predict optimal reaction conditions, such as a lithium extraction of 95.48 ± 2.50% at 156.7 °C with a specific molar ratio and time. nih.gov

Furthermore, computational studies aid in understanding the thermal decomposition of this compound and its complexes. Kinetic analyses, including isoconversional methods, have been applied to thermogravimetric data to determine the kinetics of its reactions. For example, in the production of fluorozirconate glasses, this compound reacts with metal fluorides to form complexes that decompose at higher temperatures, a process that can be modeled to understand its kinetics. nih.gov The thermal gasification of this compound has been shown through kinetic models to be dominated by sublimation/vaporization, with calculated activation energies of 71.3 kJ mol⁻¹ for the solid-state and 66.6 kJ mol⁻¹ for the liquid-state process. nih.gov

The table below summarizes key examples of computationally predicted reactivity and catalytic pathways involving this compound.

| Application/Reaction | Computational Method(s) | Key Findings |

| Quinoxaline Synthesis | Density Functional Theory (DFT) | Explained the catalytic role and regioselectivity of NH₄HF₂ in cyclocondensation reactions. nih.gov |

| Lithium Extraction from Lepidolite | Design of Experiments (DOE), Response Surface Methodology (RSM) | Developed a predictive model (R² = 0.9730) for optimizing Li extraction efficiency. nih.gov |

| Fluorination of Uranium Oxides | Solid-gas reaction modeling | Elucidated reaction pathways for the formation of various uranium fluoride compounds like (NH₄)₄UF₈ and (NH₄)₃UO₂F₅. nih.gov |

| Thermal Gasification | Friedman's isoconversional method, Combined kinetic analysis | Determined kinetic models (F0) and activation energies for solid and liquid phase gasification. nih.gov |

Spectroscopic Property Simulation and Interpretation for this compound Systems (e.g., NMR, IR)

Computational simulation plays a crucial role in interpreting the experimental spectroscopic data of this compound, providing a bridge between observed spectra and the underlying molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and fluorine NMR studies have been greatly enhanced by computational calculations. Early studies on powdered this compound combined experimental measurements of proton and fluorine second moments with detailed calculations to understand the ionic motions within the crystal lattice over a range of temperatures (77 K to 395 K). nih.gov These calculations showed that at 77 K, the lattice is rigid. As the temperature increases, the isotropic reorientation of the NH₄⁺ ion is the first motion to occur. nih.gov At even higher temperatures, the two non-equivalent HF₂⁻ ions begin to execute 180° flips. nih.gov The activation energies for these reorientations have been calculated from spin-lattice relaxation time measurements, providing quantitative insight into the dynamics. nih.gov

More recent and advanced computational protocols, such as ab initio molecular dynamics, have become essential for the accurate prediction of ¹⁹F NMR chemical shifts, particularly in solution. chemistrylearner.com It has been demonstrated that for fluoride-containing anions like the bifluoride ion (HF₂⁻), continuum solvent models are often insufficient. A quantum-mechanical treatment of the solvent molecules is required to account for specific orbital interactions that significantly influence the NMR chemical shifts. chemistrylearner.comnih.gov